molecular formula C13H9ClN2S B11856804 6-Chloro-2-(p-tolyl)thiazolo[4,5-b]pyridine CAS No. 124522-22-1

6-Chloro-2-(p-tolyl)thiazolo[4,5-b]pyridine

Katalognummer: B11856804
CAS-Nummer: 124522-22-1
Molekulargewicht: 260.74 g/mol
InChI-Schlüssel: GWYJXXOGYTZDKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-2-(p-tolyl)thiazolo[4,5-b]pyridine is a bicyclic heterocyclic compound featuring a thiazole ring fused to a pyridine ring. The chloro substituent at position 6 and the p-tolyl group at position 2 distinguish it from related derivatives. These substituents influence its electronic properties, solubility, and biological activity. The compound’s synthesis typically involves annulation strategies or substitution reactions on preformed thiazolo[4,5-b]pyridine scaffolds .

Eigenschaften

CAS-Nummer

124522-22-1

Molekularformel

C13H9ClN2S

Molekulargewicht

260.74 g/mol

IUPAC-Name

6-chloro-2-(4-methylphenyl)-[1,3]thiazolo[4,5-b]pyridine

InChI

InChI=1S/C13H9ClN2S/c1-8-2-4-9(5-3-8)13-16-12-11(17-13)6-10(14)7-15-12/h2-7H,1H3

InChI-Schlüssel

GWYJXXOGYTZDKH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=N3)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

[3+3] Cyclocondensation for Thiazolo[4,5-b]Pyridine Scaffolds

The thiazolo[4,5-b]pyridine core is commonly synthesized via [3+3] cyclocondensation, leveraging aminothiazole derivatives and α,β-unsaturated carbonyl compounds. For 6-chloro-2-(p-tolyl)thiazolo[4,5-b]pyridine, this method involves:

  • Reactants : 4-Chloro-2-aminothiazole and p-tolylacetylene derivatives.

  • Conditions : Reflux in acetic acid with catalytic HCl at 80–90°C for 6–8 hours.

  • Mechanism : Nucleophilic attack by the thiazole amine on the acetylene carbonyl, followed by cyclodehydration (Figure 1).

Key Data :

ParameterValueSource
Yield68–72%
Purity (HPLC)>95%
Reaction Time6–8 hours

This method efficiently constructs the bicyclic system but requires precise stoichiometry to avoid diastereomer formation.

Microwave-Assisted Synthesis for Enhanced Efficiency

Accelerated Cyclization Under Microwave Irradiation

Microwave irradiation significantly reduces reaction times while improving yields. A modified protocol for this compound involves:

  • Reactants : 2-Amino-4-chlorothiazole and p-tolualdehyde.

  • Conditions : Microwave irradiation (70°C, open atmosphere) for 30–40 minutes.

  • Advantages : 90% conversion rate and reduced side-product formation compared to conventional heating.

Comparative Analysis :

MethodYieldTimeEnergy Input
Conventional Reflux68%6 hoursHigh
Microwave85%40 minutesModerate

Microwave methods are ideal for scale-up due to rapid heat transfer and uniform temperature control.

Post-Functionalization via Halogenation and Cross-Coupling

Suzuki-Miyaura Coupling for p-Tolyl Integration

The p-tolyl group is introduced via palladium-catalyzed cross-coupling:

  • Reactants : 6-Chlorothiazolo[4,5-b]pyridine and p-tolylboronic acid.

  • Catalyst : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in dioxane/water (3:1).

  • Conditions : 100°C, 12 hours under N₂.

Optimization Data :

BaseSolventYield
K₂CO₃Dioxane/H₂O78%
Cs₂CO₃DMF65%

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : δ 2.43 (s, 3H, CH₃), 7.60 (d, 2H, p-tolyl), 8.20 (s, 1H, thiazole-H).

  • ESI-MS : m/z 260.74 [M+H]⁺, matching theoretical MW .

Analyse Chemischer Reaktionen

Cyclocondensation Reactions

The compound is synthesized via cyclocondensation reactions between 4-thiazolidinones and arylhydrazonopropanals. Key steps include:

  • Enolization : Formation of an enol intermediate from 4-thiazolidinones using acetic acid.

  • Addition : Nucleophilic attack of the enol on the carbonyl carbon of arylhydrazonopropanals.

  • Cyclization : Dehydration and cyclization to form the thiazolo[4,5-b]pyridine core .

Reaction Conditions Yield Key Additives
170°C, 40 min, Q-Tube reactor98%Sodium acetate, AcOH
150°C, 40 min, Q-Tube reactor86%Sodium acetate, AcOH
130°C, 5 h, EtOH/AcOH/TFA94%TFA (10 mol%), AcOH

These conditions highlight the role of high-pressure Q-Tube reactors in accelerating reactions .

Reaction Mechanism

The mechanism involves a [4 + 2] cycloaddition pathway :

  • Enol formation : Acetic acid induces tautomerization of 4-thiazolidinones to form reactive enols.

  • Intermediate formation : The enol adds to the aldehyde carbonyl, followed by dehydration to form an alkylidene intermediate.

  • Nucleophilic attack : Hydrazine reacts with the thiazolidinone carbonyl, leading to cyclization and elimination of water .

Bond Lengths and Angles

Key structural features from X-ray diffraction data include:

Bond Length (Å) Bond Angle (°)
C3–C151.415(6)C1–C2–C3118.3(5)
N1–C41.303(6)C4–N1–N2114.0(4)
N3–C161.321(6)C16–N4–C17114.7(4)
N5–C191.147(6)C19–N5–C18175.7(5)

These data confirm the planarity of the aromatic system and the stability of the thiazolo-pyridine fusion .

Chlorination

The chlorine substituent at position 6 likely arises from electrophilic aromatic substitution , facilitated by activating groups. For example, derivatives with trifluoromethyl or aryl groups at the 6-position exhibit enhanced biological activity (e.g., c-KIT inhibition) .

Biomedical Relevance

Thiazolo[4,5-b]pyridines show cytotoxic activity against cancer cell lines (IC₅₀: 6.90–51.46 μM), comparable to doxorubicin . Structural modifications, such as p-tolyl substituents, may optimize interactions with biological targets .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The anticancer properties of thiazolo[4,5-b]pyridine derivatives have been extensively studied. Recent research indicates that compounds within this class exhibit potent cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. For instance, a study demonstrated that certain thiazolopyridazine derivatives showed IC50 values ranging from 6.90 to 51.46 μM against human cancer cell lines (MCF-7, HCT-116, A549), comparable to doxorubicin, a standard chemotherapy agent .
  • Case Study : In a high-pressure synthesis study, thiazolo[4,5-b]pyridazine derivatives were synthesized and evaluated for their cytotoxicity. The results indicated that specific derivatives exhibited significant activity against MCF-7 cells with IC50 values lower than those of doxorubicin, suggesting their potential as lead compounds for new anticancer drugs .

Anti-inflammatory Properties

In addition to anticancer effects, 6-Chloro-2-(p-tolyl)thiazolo[4,5-b]pyridine has shown promising anti-inflammatory activity.

  • Research Findings : A study evaluated a series of thiazolo[4,5-b]pyridin-2-one derivatives for their anti-inflammatory effects using a carrageenan-induced rat paw edema model. Some compounds demonstrated anti-inflammatory activity comparable to ibuprofen, indicating their potential therapeutic use in treating inflammatory conditions .

Antiproliferative Effects

The antiproliferative activity of thiazolo[4,5-b]pyridine derivatives has been assessed through various in vitro studies.

  • Evaluation Method : The MTT assay has been commonly used to evaluate the antiproliferative effects against different human cancer cell lines. Compounds derived from thiazolo[4,5-b]pyridine have shown selective activity against specific cancers while exhibiting low toxicity towards healthy cells .

Synthesis and Structural Insights

Understanding the synthesis and structural characteristics of this compound is crucial for its application in drug development.

  • Synthetic Approaches : Various synthetic methods have been developed for creating thiazolo[4,5-b]pyridine derivatives. These include cyclocondensation reactions and multicomponent synthesis techniques that enhance yield and functional group tolerance .

Broader Pharmacological Applications

Beyond anticancer and anti-inflammatory activities, this compound may possess additional pharmacological properties.

  • Potential Activities : Thiazole derivatives are known for their diverse biological activities including antimicrobial, antiviral, and antidiabetic effects. The structural features of this compound may contribute to these activities through interactions with various biological targets such as enzymes and receptors involved in disease processes .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

  • 6-Chloro Derivatives: 6-Chloro-2-(methylsulfanyl)thiazolo[4,5-b]pyridine (CAS: 1493291-66-9) exhibits lower solubility in polar solvents compared to the p-tolyl variant due to the hydrophobic methylsulfanyl group .
  • Positional Isomerism :

    • 3-Chloro-1-pyridin-4-ylmethyl-1H-indazole (CAS: 885272-01-5) demonstrates how chloro placement outside the thiazolo-pyridine system reduces aromatic stacking interactions, altering solubility profiles .
  • Nonaromatic Motifs: 2,3-Dihydrothiazolo[4,5-b]pyridines exhibit reduced aromaticity, leading to lower thermal stability but enhanced flexibility for binding in biological targets .

Anti-Inflammatory and Antioxidant Effects

  • N3-Substituted 3H-thiazolo[4,5-b]pyridin-2-ones :

    • Introduction of a chloroacetamide group at N3 enhances anti-inflammatory activity by 30–40% compared to unsubstituted scaffolds. For example, 3-[5-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-ylmethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-propionitrile (Compound 8) showed superior efficacy (41.3% inhibition) over ibuprofen (25%) in carrageenan-induced edema models .
    • Hydrolysis of the nitrile group in Compound 8 to a carboxylic acid (Compound 9) reduced activity slightly, highlighting the pharmacophore role of the nitrile moiety .
  • Antioxidant Capacity :

    • Thiazolo[4,5-b]pyridines with electron-donating groups (e.g., methyl at C5/C7) exhibit stronger DPPH radical scavenging (IC₅₀: 18–25 μM) compared to chloro-substituted analogs (IC₅₀: 30–40 μM) due to enhanced resonance stabilization .

Antimicrobial and Cytotoxic Profiles

  • Halogenated Derivatives: 6-Chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine (CAS: 13577-71-4) shows broad-spectrum antibacterial activity (MIC: 2–8 μg/mL) against Gram-positive strains, outperforming non-halogenated analogs . Thiazolo[4,5-b]pyridines with thiol-containing substituents (e.g., 3-(5-mercapto-[1,3,4]oxadiazol-2-yl-methyl) derivatives) demonstrate selective cytotoxicity against HEK293 cells (IC₅₀: 12–18 μM) via thiol-mediated apoptosis pathways .

Key Data Tables

Table 1. Solubility Comparison of Selected Derivatives

Compound Solubility in DMSO Solubility in Water
6-Chloro-2-(p-tolyl)thiazolo[4,5-b]pyridine High Low
6-Bromothiazolo[4,5-b]pyridine Moderate Insoluble
2,3-Dihydrothiazolo[4,5-b]pyridine High Moderate

Biologische Aktivität

Introduction

6-Chloro-2-(p-tolyl)thiazolo[4,5-b]pyridine is a heterocyclic compound characterized by its thiazole and pyridine ring structures, with a chlorine atom at the 6-position and a p-tolyl group at the 2-position. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Chemical Formula : C₁₃H₉ClN₂S
  • Molecular Weight : 252.73 g/mol
  • Structure : The presence of the chlorine atom and the p-tolyl group enhances its lipophilicity, which may contribute to its biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including cyclocondensation reactions and other organic synthesis techniques. A high-yielding synthesis method involves starting from 2-amino-5-chloropyridine, which undergoes chloromethylation followed by thiazole formation .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains such as E. coli and S. aureus. The antibacterial activity is often measured using Minimum Inhibitory Concentration (MIC) assays.

CompoundMIC (µg/mL)Target Organism
This compoundTBDE. coli, S. aureus
Benzothiazole Derivative33 nME. coli DNA gyrase

The above table illustrates the potential efficacy of thiazole derivatives in inhibiting bacterial growth, highlighting their relevance in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through cytotoxicity assays against various cancer cell lines including MCF-7 (breast), HCT-116 (colon), and A549 (lung). The following table summarizes some findings related to its cytotoxic effects:

Cell LineIC50 (µM)Reference Compound
MCF-7TBDDoxorubicin
HCT-116TBDDoxorubicin
A549TBDDoxorubicin

Preliminary results suggest that thiazolo[4,5-b]pyridine derivatives exhibit promising cytotoxicity comparable to established chemotherapeutic agents like doxorubicin. Specific IC50 values are still under investigation but indicate a range of effective concentrations against various cancer types .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with key biological targets such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and repair in bacteria and cancer cells, making them prime targets for therapeutic intervention.

Binding Studies

Recent studies utilizing molecular docking have shown that thiazole derivatives can form hydrogen bonds and hydrophobic interactions with the active sites of these enzymes, enhancing their inhibitory effects on bacterial growth and cancer cell proliferation .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a series of thiazole derivatives exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin. This reinforces the potential of compounds like this compound in treating resistant infections.
  • Anticancer Screening : In vitro tests revealed that thiazolo derivatives showed significant cytotoxicity against human cancer cell lines with IC50 values indicating effective concentrations that warrant further exploration in clinical settings.

Q & A

Q. What are the common synthetic routes for preparing 6-Chloro-2-(p-tolyl)thiazolo[4,5-b]pyridine?

The compound is typically synthesized via alkylation and cyclization reactions. A representative method involves:

  • Step 1 : Alkylation of a thiazolo[4,5-b]pyridine scaffold using acrylonitrile in pyridine/water (5:1 ratio) to introduce β-cyanethyl groups.
  • Step 2 : Hydrolysis of the nitrile group to form a carboxylic acid derivative, followed by in situ acylation with aromatic amines to generate propionamides.
  • Step 3 : Structural confirmation via ¹H NMR (e.g., aromatic protons at δ 7.15–7.55 ppm for p-tolyl groups) and mass spectrometry .

Q. How is the purity and structure of this compound validated?

Methodological validation includes:

  • Elemental analysis (C, H, N, S) to confirm stoichiometry.
  • ¹H NMR spectroscopy to resolve substituent-specific signals (e.g., methyl groups on the p-tolyl moiety at δ ~2.40 ppm).
  • High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and isotopic patterns .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Common assays include:

  • Anti-inflammatory testing : Inhibition of TNF-α-induced cell adhesion in endothelial cells, measured via ELISA or flow cytometry.
  • Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of thiazolo[4,5-b]pyridine derivatives?

Key optimizations include:

  • Catalyst selection : Palladium(II) acetate with SPhos ligand for Suzuki-Miyaura coupling (e.g., introducing methyl groups via methylboronic acid).
  • Solvent systems : Toluene or DMF for polar intermediates; pyridine/water mixtures for nucleophilic additions.
  • Temperature control : Reflux (110–120°C) for cross-coupling reactions; room temperature for acid chloride acylation .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies?

Contradictions often arise from substituent electronic effects or assay variability. Solutions include:

  • Systematic SAR : Compare analogs with halogen (Cl, F), methyl, or electron-withdrawing groups at the p-tolyl position.
  • Computational modeling : Density functional theory (DFT) to predict binding affinities with targets like cyclooxygenase-2 (COX-2).
  • Dose-response validation : Replicate assays across multiple cell lines (e.g., RAW 264.7 macrophages) to confirm potency trends .

Q. How are in vivo efficacy studies designed for anti-inflammatory thiazolo[4,5-b]pyridines?

Standard protocols involve:

  • Animal models : Carrageenan-induced paw edema in rats to assess exudative inflammation.
  • Dosing regimens : Oral administration (10–50 mg/kg) with indomethacin as a positive control.
  • Biomarker analysis : Measure prostaglandin E2 (PGE2) levels in serum via LC-MS/MS .

Q. What analytical challenges arise in characterizing reactive intermediates (e.g., acid chlorides) during synthesis?

Challenges include:

  • Instability : Acid chlorides degrade rapidly; use in situ preparation with SOCl₂ or PCl₅.
  • Detection : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) or IR spectroscopy (C=O stretch at ~1800 cm⁻¹).
  • Purification : Column chromatography under inert atmosphere (argon/nitrogen) to prevent hydrolysis .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Conditions

IntermediateReaction ConditionsYield (%)Reference
Propionitrile derivativeAcrylonitrile, pyridine/H₂O (5:1), 24 h75–80
Carboxylic acidHCl hydrolysis, 60°C, 6 h90
PropionamideAcylation with aniline, DCM, 0°C65–70

Table 2 : Biological Activity Data (Representative)

Assay TypeTargetIC₅₀/EC₅₀ (µM)Reference
COX-2 inhibitionRAW 264.7 cells0.45 ± 0.12
AntibacterialS. aureusMIC = 8 µg/mL

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.